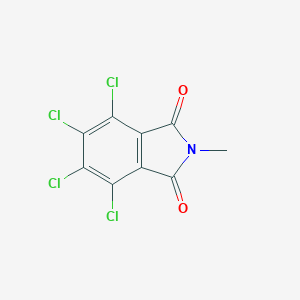

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Description

The exact mass of the compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCSZUQRNNNMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065813 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14737-80-5 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14737-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloro-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, a halogenated aromatic imide of significant interest in chemical and biological research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Introduction and Chemical Identity

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, also known by its common synonym N-Methyltetrachlorophthalimide, is a derivative of phthalimide, a bicyclic heterocyclic compound with a rich history in medicinal chemistry.[1] The core isoindole-1,3-dione structure is a recognized pharmacophore present in various bioactive molecules.[1] The introduction of a tetrachlorinated benzene ring and an N-methyl substituent significantly influences the molecule's physicochemical properties and biological activity.

Chemical Structure:

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

This compound belongs to the broader class of N-substituted tetrachlorophthalimides, which have garnered attention for their diverse biological activities, including antifungal, herbicidal, and enzyme inhibitory properties.[2][3] The high degree of chlorination impacts the molecule's lipophilicity and electronic character, which are critical determinants of its interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione | |

| CAS Number | 14737-80-5 | [4] |

| Molecular Formula | C₉H₃Cl₄NO₂ | [4] |

| Molecular Weight | 298.94 g/mol | [4] |

| InChIKey | OHCSZUQRNNNMRG-UHFFFAOYSA-N | |

| SMILES | CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

The synthesis of N-substituted tetrachlorophthalimides, including the N-methyl derivative, typically proceeds from tetrachlorophthalic anhydride. A common and effective method involves a two-step process: the formation of a phthalamic acid intermediate followed by cyclization via dehydration.[2]

Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic attack of methylamine on tetrachlorophthalic anhydride, followed by an intramolecular condensation to form the imide ring.

Synthetic pathway for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related N-substituted tetrachlorophthalimides.[2]

Step 1: Synthesis of N-methyl-tetrachlorophthalamic acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrachlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.

-

Slowly add a solution of methylamine (1.1 eq) in the same solvent to the flask at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. The formation of a precipitate (the phthalamic acid) may be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Upon completion, filter the precipitate and wash with cold solvent to obtain the crude N-methyl-tetrachlorophthalamic acid.

Step 2: Cyclization to N-Methyltetrachlorophthalimide

-

Suspend the crude N-methyl-tetrachlorophthalamic acid in acetic anhydride (excess).

-

Add anhydrous sodium acetate (catalytic amount) to the suspension.

-

Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.

Biological Activities and Potential Applications

The tetrachlorophthalimide scaffold is associated with a range of biological activities, making 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- a compound of interest for various applications.

Antifungal Activity

Several studies have highlighted the antifungal properties of N-substituted tetrachlorophthalimides.[2] These compounds have shown efficacy against a spectrum of fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in fungi.

Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

A significant area of application for phthalimide derivatives is in agriculture as herbicides.[5][6] Many of these compounds, particularly those with a tetrachlorinated ring, are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Mechanism of action of PPO-inhibiting herbicides.

α-Glucosidase Inhibition

N-substituted tetrachlorophthalimides have been identified as potent inhibitors of α-glucosidase.[3] This enzyme is involved in the final step of carbohydrate digestion, and its inhibition can retard the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes. The hydrophobic tetrachlorophenyl moiety and the nature of the N-substituent are crucial for potent inhibitory activity.[3]

Mechanism of α-glucosidase inhibition.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, standardized in vitro assays are employed.

Antifungal Susceptibility Testing

A standard method for evaluating antifungal activity is the broth microdilution assay.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in a 96-well microtiter plate containing fungal growth medium.

-

Inoculate each well with a standardized suspension of the fungal strain to be tested.

-

Include positive (a known antifungal agent) and negative (solvent control) controls.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory effect on PPO can be determined spectrophotometrically.

-

Isolate PPO from a plant source (e.g., etiolated maize seedlings).

-

Prepare a reaction mixture containing a buffer, the enzyme preparation, and various concentrations of the test compound.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

α-Glucosidase Inhibition Assay

This assay is also typically performed in a 96-well plate format.

-

Prepare a reaction mixture containing a buffer, α-glucosidase enzyme, and various concentrations of the test compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is a synthetically accessible compound with a versatile chemical scaffold. The available scientific literature on related tetrachlorophthalimides suggests its potential as a bioactive molecule with applications in agriculture and medicine. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential. The protocols and information provided in this guide offer a solid foundation for researchers to undertake such studies.

References

-

Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. (2013). ResearchGate. [Link]

- Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Arkivoc, 2009(13), 193-199.

-

Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. (n.d.). Sciforum. [Link]

- Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). Molecules, 27(11), 3456.

- Zhang, H., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(13), 3825-3834.

- Wang, Y., et al. (2021). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry, 69(32), 9205-9216.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules, 27(19), 6537.

- Process for preparing n-chlorophthalimide. (1978).

-

New process for synthesis on n-methylphthalimide. (2009). ResearchGate. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). EPA. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, also known as N-methyltetrachlorophthalimide, is a halogenated aromatic imide with a growing profile in medicinal chemistry and drug discovery. The rigid, electron-deficient phthalimide scaffold, further activated by four chlorine substituents, imparts unique chemical and biological properties to this molecule. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications, with a focus on its emerging role as a modulator of biological systems.

Molecular Structure and Properties

The core of the molecule is an isoindole-dione system, a bicyclic structure containing a benzene ring fused to a five-membered heterocyclic ring with two carbonyl groups. The benzene ring is fully substituted with chlorine atoms, and a methyl group is attached to the nitrogen atom of the imide function.

Chemical Structure:

Caption: 2D structure of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₄NO₂ | [1][2] |

| Molecular Weight | 298.94 g/mol | [1][2] |

| CAS Number | 14737-80-5 | [1][2] |

| Appearance | White crystalline material | [3] |

| Melting Point | 153-155 °C | [3] |

| IUPAC Name | 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione | [1] |

| Synonyms | N-Methyltetrachlorophthalimide, N-Methyl-3,4,5,6-tetrachlorophthalimide | [4] |

Synthesis and Purification

The synthesis of N-methyltetrachlorophthalimide is efficiently achieved through the condensation of tetrachlorophthalic anhydride with methylamine.[3] This reaction is a classic example of imide formation from an anhydride and a primary amine.

Caption: Synthetic workflow for N-methyltetrachlorophthalimide.

Experimental Protocol

The following protocol is adapted from a patented industrial process, demonstrating a high-yield synthesis.[3]

-

Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer and a condenser, suspend tetrachlorophthalic anhydride (1250 g, 4.37 mol) in glacial acetic acid (3.0 L).

-

Addition of Amine: Add a 40% aqueous solution of methylamine (433 mL, 5.0 mol) to the suspension over a period of 3 minutes. An exothermic reaction will cause the temperature to rise to approximately 55 °C.

-

Reflux: Using a heating mantle, heat the reaction mixture to a mild reflux (110-113 °C) and maintain this temperature for 5 hours.

-

Work-up and Purification:

-

After the reflux period, allow the mixture to cool to ambient temperature.

-

Collect the precipitated product on a sintered glass funnel.

-

Wash the collected solid with acetic acid (500 mL).

-

Dry the product at 40-50 °C under high vacuum until a constant weight is achieved.

-

This process affords the desired N-methyl-3,4,5,6-tetrachlorophthalimide in high purity (99.6% by GC) and excellent yield (99%).[3]

Chemical Reactivity and Analytical Characterization

The tetrachlorophthalimide core is a robust chemical entity. The imide functionality can undergo nucleophilic attack, though the electron-withdrawing nature of the tetrachlorinated benzene ring can influence the reactivity of the carbonyl groups. The N-methyl group is generally stable under typical synthetic conditions.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): N-methyltetrachlorophthalimide can be analyzed by reverse-phase HPLC. A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4] This method is scalable for preparative separations and suitable for pharmacokinetic studies.[4]

Spectral Data Interpretation

-

Infrared (IR) Spectroscopy: The IR spectrum of N-methyltetrachlorophthalimide is expected to show strong characteristic absorption bands for the imide carbonyl groups (C=O) typically in the region of 1700-1780 cm⁻¹. Other significant peaks would include those corresponding to C-N stretching and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be relatively simple, showing a singlet for the N-methyl (N-CH₃) protons. The chemical shift of this singlet will be influenced by the deshielding effect of the adjacent imide carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the imide, the carbons of the tetrachlorinated benzene ring, and the N-methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing four chlorine atoms. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the imide ring.

Applications in Drug Development

The tetrachlorophthalimide scaffold has been identified as a key pharmacophore for potent biological activity, particularly in the inhibition of glycosidase enzymes.[1][5]

Glycosidase Inhibition

α-Glucosidases are enzymes that play a crucial role in carbohydrate metabolism.[6] Inhibitors of these enzymes can delay the absorption of glucose from the diet and are therefore valuable therapeutic agents for the management of type 2 diabetes.[5]

Research has shown that the 2,3,4,5-tetrachlorophthalimide scaffold is essential for potent α-glucosidase inhibitory activity, with unsubstituted phthalimide derivatives showing significantly reduced activity.[2][5] N-substituted tetrachlorophthalimides have been investigated as non-sugar-type α-glucosidase inhibitors.[7] The nature of the substituent on the imide nitrogen has a considerable influence on the inhibitory efficacy.[7] While specific inhibitory data for the N-methyl derivative is not extensively reported in the reviewed literature, the broader class of N-substituted tetrachlorophthalimides shows promise in this area.[5][6][7]

Caption: Mechanism of α-glucosidase inhibition.

Anticancer and Cytotoxic Potential

Phthalimide derivatives have a long history in cancer therapy, with thalidomide and its analogs being notable examples. The planar phthalimide structure allows for intercalation into DNA and interaction with various enzymatic targets. Studies on related phthalimide derivatives have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis through intrinsic pathways.[4][8][9][10]

The tetrachlorinated benzene ring in N-methyltetrachlorophthalimide significantly increases its lipophilicity and alters its electronic properties, which could lead to enhanced cell permeability and novel interactions with biological targets. While specific in-vivo anticancer data for this particular compound is limited in the public domain, the general class of substituted phthalimides warrants further investigation for its potential in oncology.[8][9][10]

Safety and Handling

Detailed toxicological data for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is not extensively available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is a synthetically accessible compound with a promising profile for applications in drug discovery. Its core structure is a validated pharmacophore for glycosidase inhibition, suggesting its potential in the development of new treatments for metabolic disorders. Furthermore, the broader class of phthalimide derivatives has established anticancer properties, indicating another avenue for future research. This technical guide provides a foundational understanding of this compound, intended to facilitate its further investigation and application by the scientific community.

References

Sources

- 1. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.aber.ac.uk [pure.aber.ac.uk]

- 6. sciforum.net [sciforum.net]

- 7. A new series of N2-substituted-5-(p-toluenesulfonylamino)phthalimide analogues as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to N-Methyltetrachlorophthalimide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltetrachlorophthalimide is a halogenated aromatic imide of significant interest in synthetic organic chemistry. Its rigid, electron-deficient phthalimide core, combined with the presence of four chlorine atoms and an N-methyl substituent, imparts unique physical and chemical properties that make it a valuable building block for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of N-Methyltetrachlorophthalimide, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications, particularly in the development of bioactive compounds. The tetrachlorophthalimide moiety is a known pharmacophore, and its derivatives have been investigated for activities such as α-glucosidase inhibition, which is relevant in the management of diabetes.[1]

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of N-Methyltetrachlorophthalimide is fundamental to its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Physical Properties

N-Methyltetrachlorophthalimide is a crystalline solid with a high melting point, reflecting its rigid and planar structure. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 14737-80-5 | [2] |

| Molecular Formula | C₉H₃Cl₄NO₂ | [2] |

| Molecular Weight | 298.94 g/mol | [2] |

| Melting Point | 210-212 °C | Echemi |

| Boiling Point | 433.1 °C at 760 mmHg | Echemi |

| Density | 1.754 g/cm³ | Echemi |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

Solubility Profile

| Solvent | Expected Solubility |

| Water | Insoluble |

| Methanol | Sparingly soluble |

| Ethanol | Sparingly soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble[3] |

The "like dissolves like" principle suggests that polar aprotic solvents such as DMF and DMSO are excellent choices for dissolving N-Methyltetrachlorophthalimide, facilitating its use in a variety of chemical transformations.[3][4]

Part 2: Synthesis and Reactivity

The synthesis of N-Methyltetrachlorophthalimide can be achieved through several established methods for N-alkylation of phthalimides. Understanding its reactivity is key to harnessing its potential as a synthetic intermediate.

Synthesis of N-Methyltetrachlorophthalimide: A Representative Protocol

While a specific, detailed protocol for the synthesis of N-Methyltetrachlorophthalimide is not extensively documented in publicly available literature, a reliable method can be adapted from general procedures for the N-alkylation of phthalimides. The following protocol is a representative example based on the reaction of tetrachlorophthalimide with a methylating agent.

Reaction Scheme:

A representative reaction pathway for the synthesis of N-Methyltetrachlorophthalimide.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of tetrachlorophthalimide (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Methylating Agent: To this suspension, add a methylating agent like methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

Chemical Reactivity

The chemical reactivity of N-Methyltetrachlorophthalimide is primarily dictated by the electrophilic nature of the carbonyl carbons and the stability of the tetrachlorinated aromatic ring.

-

Nucleophilic Attack at the Carbonyl Group: The carbonyl groups of the imide functionality are susceptible to nucleophilic attack. This reactivity is fundamental to reactions such as hydrolysis. Under basic conditions, the imide ring can be opened to yield the corresponding N-methyltetrachlorophthalamic acid. Stronger acidic or basic conditions can lead to the formation of tetrachlorophthalic acid and methylamine.[5][6]

-

Stability of the Aromatic Ring: The tetrachlorinated benzene ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the four chlorine atoms and the phthalimide group. Conversely, it is more susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

-

Use as a Precursor: A notable application of N-Methyltetrachlorophthalimide is its use as a precursor in the synthesis of other functionalized molecules. For instance, it can undergo a fluorination reaction with potassium fluoride to produce 3,4,5,6-tetrafluoro-N-methylphthalimide, a valuable intermediate in the preparation of certain performance materials.[7]

Part 3: Analytical Characterization

The unambiguous identification and purity assessment of N-Methyltetrachlorophthalimide rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum of N-Methyltetrachlorophthalimide is expected to be very simple due to the high symmetry of the molecule. A single sharp singlet should be observed for the three equivalent protons of the N-methyl group. The chemical shift of this singlet is anticipated to be in the range of 3.0-3.5 ppm, influenced by the electron-withdrawing environment of the phthalimide moiety.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is also expected to be simple. The following signals are predicted:

-

N-CH₃ Carbon: A signal for the methyl carbon, typically appearing in the range of 25-30 ppm.

-

Carbonyl Carbons: A signal for the two equivalent carbonyl carbons, expected to be significantly downfield in the region of 160-170 ppm due to their sp² hybridization and bonding to electronegative oxygen and nitrogen atoms.

-

Aromatic Carbons: Two signals for the four equivalent chlorine-substituted aromatic carbons. The exact chemical shifts will depend on the electronic environment, but they are expected in the aromatic region of the ¹³C NMR spectrum.[9][10]

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.[11] The IR spectrum of N-Methyltetrachlorophthalimide is expected to exhibit characteristic absorption bands:

-

C=O Stretching: Strong, sharp absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the imide ring.

-

C-N Stretching: A band in the region of 1300-1390 cm⁻¹ attributable to the stretching of the C-N bond of the imide.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, arising from the C-Cl stretching vibrations.

-

C-H Stretching and Bending: Weaker bands corresponding to the stretching and bending vibrations of the methyl C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[12][13] In the electron ionization (EI) mass spectrum of N-Methyltetrachlorophthalimide, the following features are anticipated:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 299, considering the most abundant isotopes of chlorine). The isotopic pattern of this peak will be characteristic of a molecule containing four chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways for phthalimides include the loss of CO and the cleavage of the N-alkyl group, which would result in characteristic fragment ions.

Analytical Workflow:

A typical workflow for the analytical characterization of N-Methyltetrachlorophthalimide.

Part 4: Applications and Future Perspectives

N-Methyltetrachlorophthalimide serves as a versatile intermediate in organic synthesis. Its potential applications are rooted in the bioactivity of the tetrachlorophthalimide scaffold.

-

Intermediate for Bioactive Molecules: As demonstrated in the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides, this class of compounds has shown promise as α-glucosidase inhibitors.[1][14] N-Methyltetrachlorophthalimide can be a starting point for the synthesis of a library of derivatives with potentially enhanced biological activity. The N-methyl group can be a key structural element or a protecting group that is later removed or modified.

-

Precursor for Advanced Materials: The use of N-Methyltetrachlorophthalimide in the synthesis of tetrafluorinated analogs highlights its utility in materials science.[7] The resulting fluorinated compounds can be monomers for the synthesis of high-performance polymers with enhanced thermal stability and desirable electronic properties.

The continued exploration of the reactivity of N-Methyltetrachlorophthalimide is expected to unveil new synthetic methodologies and lead to the development of novel compounds with applications in medicine and materials science. Further studies to fully elucidate its reaction scope and to obtain detailed experimental data on its physical and chemical properties will be invaluable to the scientific community.

References

-

Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Semantic Scholar. [Link]

-

Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Sciforum. [Link]

- CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide.

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291125). NP-MRD. [Link]

- Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Phthalimide. NIST WebBook. [Link]

-

The Characterization of N-methylphthalimide (NMP). DEA.gov. [Link]

-

Amine Reactivity. MSU chemistry. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Preparation of Amines from Alkyl Halides | Gabriel Phthalimide | Hoffmann's Ammonolysis Reaction |. YouTube. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Amine Reactivity. MSU chemistry. [Link]

-

Solvent Miscibility Table. [Link]

-

N-[(o-benzoylanilino)methyl]phthalimide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

N-[(3-chloro-o-toluidino)methyl]phthalimide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. DTIC. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

-

(PDF) Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]

-

Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. [Link]

-

Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Semantic Scholar. [Link]

-

Solubility of 3,7-Dinitro-1,3,5,7-tetraazabicyclo [3.3.1] Nonane in Ethanenitrile, Methanol, 1,1-Dichloroethane, Dimethyl Sulfoxide, Acetone, and Mixed Solvents. ResearchGate. [Link]

-

(PDF) Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate. ResearchGate. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

-

1,2,3,6-Tetrahydrophthalimide. NIST WebBook. [Link]

-

Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2-MIL-125 (Ti) MOF catalyst. ChemRxiv. [Link]

-

1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-. NIST WebBook. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. csustan.edu [csustan.edu]

- 5. youtube.com [youtube.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide - Google Patents [patents.google.com]

- 8. lehigh.edu [lehigh.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. N-Methylphthalimide(550-44-7) 13C NMR [m.chemicalbook.com]

- 11. dea.gov [dea.gov]

- 12. Phthalimide [webbook.nist.gov]

- 13. 1,2,3,6-Tetrahydrophthalimide [webbook.nist.gov]

- 14. sciforum.net [sciforum.net]

An In-depth Technical Guide to 4,5,6,7-Tetrachloro-2-methylisoindole-1,3-dione

This guide provides a comprehensive overview of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione, a halogenated aromatic imide. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and safety considerations.

Chemical Identity and Structure

4,5,6,7-Tetrachloro-2-methylisoindole-1,3-dione, also known by its synonym N-Methyltetrachlorophthalimide, is a derivative of phthalimide with chlorine atoms substituting the benzene ring and a methyl group attached to the nitrogen atom.[1][2]

CAS Number: 14737-80-5[1][2][3]

Molecular Formula: C₉H₃Cl₄NO₂[1][2][3]

Molecular Weight: 298.94 g/mol [2][3]

IUPAC Name: 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione[2]

The structure of this compound is characterized by a planar isoindole ring system.[4] This planarity influences its molecular packing and interactions.

Structural Visualization

Caption: 2D structure of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 298.94 g/mol | [2][3] |

| Molecular Formula | C₉H₃Cl₄NO₂ | [1][2][3] |

| Appearance | White to pale yellow mass | [5] |

| Melting Point | 157-161°C (for the tetrafluoro analog) | [6] |

| Boiling Point | 303.9±42.0 °C (Predicted for the tetrafluoro analog) | [6] |

| SMILES | CN1C(=O)C2=C(Cl)C(Cl)=C(Cl)C(Cl)=C2C1=O | [3] |

| InChI | InChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | [2] |

Synthesis and Reactivity

The synthesis of N-substituted isoindole-1,3-diones, including the title compound, typically involves the reaction of the corresponding phthalic anhydride with a primary amine. In the case of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione, tetrachlorophthalic anhydride is reacted with methylamine.

A general method for the preparation of similar isoindole-1,3-dione derivatives involves dissolving the anhydride in a suitable solvent, such as acetic acid or acetonitrile, and then adding the amine. The reaction mixture is often refluxed to drive the reaction to completion.[4][7] The crude product can then be purified by recrystallization.[4]

Synthetic Workflow

Caption: Generalized synthetic workflow for N-substituted isoindole-1,3-diones.

The reactivity of the isoindole-1,3-dione core is influenced by the electron-withdrawing nature of the four chlorine atoms on the benzene ring. This can make the carbonyl carbons more susceptible to nucleophilic attack.

Applications and Research Interest

While specific applications for 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione are not extensively documented in the provided search results, related chlorinated and fluorinated isoindoline-1,3-dione derivatives are noted as key intermediates in the synthesis of organic electro-luminescent materials.[4][8] Isoindoline-1,3-dione derivatives, in general, represent an important class of medicinal substances.[7]

The tetrachlorinated phthalimide moiety is also used as a building block in the synthesis of more complex molecules. For instance, it has been reacted with 4-aminobenzaldehyde to create novel compounds for materials science research.[9]

Safety and Handling

Proper safety precautions are essential when handling 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione. The following guidelines are based on general safety data for similar chemical compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.

Handling and Storage

-

Handling: Avoid breathing dust, vapor, or mist. Avoid contact with eyes and skin.[5] Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[5]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion: Wash out mouth with water. Seek medical attention.[5]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione. Available data includes:

-

Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl stretching frequencies of the imide group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a singlet for the methyl protons, and ¹³C NMR would provide information on the carbon skeleton.[2]

References

-

U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- - Substance Details. Retrieved from [Link]

-

LookChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrachloro-2-[3-[2-(3,4-dihydroxyphenyl)ethyl]phenyl]isoindole-1,3-dione. PubChem. Retrieved from [Link]

-

Han, S. H., & Kim, J. S. (2009). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2813. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024). 4,5,6,7-tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

-

Sanna, G., et al. (2018). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 23(9), 2185. Retrieved from [Link]

-

Akkurt, M., et al. (2011). 4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. Retrieved from [Link]

-

Han, S. H., & Kim, J. S. (2009). 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2812. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | C9H3Cl4NO2 | CID 84615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tetrachlorinated Isoindole Derivatives: A Technical Guide to Their Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic addition of halogen atoms, particularly chlorine, to this scaffold has been shown to significantly enhance its pharmacological properties by modulating factors like lipophilicity and electronic interactions with biological targets.[3][4] This guide focuses on tetrachlorinated isoindole derivatives, primarily those built upon the 4,5,6,7-tetrachloroisoindoline-1,3-dione (tetrachlorophthalimide) framework. We will provide an in-depth exploration of their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This document is designed to serve as a technical resource, offering not only a synthesis of the current literature but also practical, field-proven insights into experimental design and mechanistic understanding for professionals in drug discovery and development.

The Tetrachlorinated Isoindole Scaffold: A Foundation for Potent Bioactivity

Core Chemical Structure and Properties

The foundational structure for the compounds discussed herein is 4,5,6,7-tetrachloroisoindoline-1,3-dione, derived from tetrachlorophthalic anhydride.[5][6] The isoindole ring system is nearly planar, and the four chlorine atoms dramatically alter the molecule's physicochemical properties compared to its unsubstituted counterpart.

The Scientific Rationale for Tetrachlorination

The inclusion of four chlorine atoms on the benzene ring of the isoindole core is a critical design choice, not an arbitrary addition. This extensive halogenation imparts several key advantages:

-

Enhanced Lipophilicity : The chlorine atoms increase the molecule's lipophilicity, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Structure-activity relationship (SAR) analyses have confirmed that the lipophilic properties of halogenated compounds can enhance their antimicrobial, antileishmanial, and antiproliferative activities.[3]

-

Electron-Withdrawing Effects : Chlorine is an electron-withdrawing group. The presence of four such atoms makes the phthalimide ring electron-poor, which is a key feature for its role as an organocatalytic acceptor in the formation of electron donor-acceptor (EDA) complexes, a process that can generate radicals for various chemical reactions.[7]

-

Improved Target Binding : Chlorine atoms can participate in van der Waals contacts and enhance hydrophobic interactions with biological targets, leading to more potent inhibitory activity.[4] This increased binding affinity is a recurring theme in the enhanced potency of chlorinated derivatives over their non-halogenated parent compounds.[8]

Anticancer and Antiproliferative Activities

Tetrachlorinated isoindole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3] Their mechanism of action is often multifactorial, targeting key cellular processes required for tumor growth and survival.

Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[3] Studies on human colon cancer cell lines (Caco-2 and HCT-116) have shown that treatment with chlorinated isoindole-1,3-dione derivatives leads to cell cycle arrest, preventing cancer cells from progressing through the division phases and ultimately triggering apoptosis.[3] This is a hallmark of effective chemotherapeutic agents, as it selectively eliminates cancer cells without inducing a widespread inflammatory response.

Inhibition of Key Oncogenic Enzymes: Certain derivatives have been shown to target critical enzymes involved in DNA replication and maintenance. For example, some halogenated phthalimide hybrids display outstanding inhibitory potential against Topoisomerase-II (Topo-II), an enzyme essential for managing DNA tangles during replication.[9] The inhibition of Topo-II leads to DNA damage and cell death.

Quantitative Analysis of Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell growth.

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| Tetrachlorinated Isoindole Derivative | Caco-2 (Colon Cancer) | ~0.05 µmol/mL | [3] |

| Tetrachlorinated Isoindole Derivative | HCT-116 (Colon Cancer) | ~0.06 µmol/mL | [3] |

| Tetrabromophthalimide Hybrid (2f) | Topo-II Enzyme | 15.75 µg/mL | [9] |

| Indole-based Hydrazide (5f) | MCF-7 (Breast Cancer) | Not specified | [10] |

| Pyrazinoindolone Analog (3a) | MDA-MB-468 (Breast Cancer) | Potent Activity | [11] |

Visualization: Apoptosis Induction Pathway

Below is a generalized pathway illustrating how tetrachlorinated isoindole derivatives can induce apoptosis in cancer cells.

Sources

- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,5,6,7-Tetrachloroisoindoline-1,3-dione [oakwoodchemical.com]

- 7. Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor-Acceptor Complex Photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Therapeutic Potential

Foreword: Unveiling the Potential of a Halogenated Isoindole

Welcome to a comprehensive exploration of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth understanding of this compound's core characteristics, from its synthesis and chemical properties to its potential pharmacological applications. As we delve into the technical intricacies, we will not only present established protocols but also illuminate the underlying scientific principles that govern its behavior and potential as a therapeutic agent or a versatile chemical building block.

Molecular Overview and Physicochemical Properties

4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, also known by its common synonym N-methyltetrachlorophthalimide, is a chlorinated derivative of N-methylphthalimide. The presence of four chlorine atoms on the benzene ring dramatically influences its electronic properties, making it a highly electron-deficient and reactive molecule.

| Property | Value | Source |

| IUPAC Name | 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione | [1] |

| Synonyms | N-Methyl-3,4,5,6-tetrachlorophthalimide, N-Methyltetrachlorophthalimide | [1][2][3] |

| CAS Number | 14737-80-5 | [1][3][4] |

| Molecular Formula | C₉H₃Cl₄NO₂ | [1][3][4] |

| Molecular Weight | 298.94 g/mol | [1][3][4] |

The tetrachlorinated phthalimide scaffold is recognized for its potent electron-accepting capabilities, a feature that has been harnessed in the field of organocatalysis.[5][6] Specifically, these compounds can act as effective organocatalytic acceptors to facilitate the formation of electron donor-acceptor (EDA) complexes, which upon photoactivation, can generate radicals for various chemical transformations.[5][6][7] This inherent reactivity underscores its potential as a versatile intermediate in organic synthesis.

Synthesis of 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione: A Detailed Protocol

The synthesis of N-methyltetrachlorophthalimide is most effectively achieved through the reaction of tetrachlorophthalic anhydride with methylamine. The following protocol is a robust and scalable method for its preparation.[8]

Experimental Protocol

Materials:

-

Tetrachlorophthalic anhydride

-

Methylamine (40% solution in water)

-

Glacial acetic acid

Procedure:

-

Suspend tetrachlorophthalic anhydride in glacial acetic acid in a suitable reaction vessel equipped with a condenser and a mechanical stirrer.

-

Slowly add the 40% aqueous solution of methylamine to the suspension. An exothermic reaction will occur, and the temperature will rise.

-

Heat the reaction mixture to a mild reflux (approximately 110-113°C) and maintain this temperature for several hours to ensure the completion of the reaction.

-

After the reflux period, allow the mixture to cool to ambient temperature. The product will precipitate out of the solution.

-

Collect the crystalline product by filtration using a sintered funnel.

-

Wash the collected product with a small amount of cold acetic acid to remove any unreacted starting materials or impurities.

-

Dry the final product under high vacuum at a moderate temperature (40-50°C) until a constant weight is achieved.

This method provides a high yield of N-methyl-3,4,5,6-tetrachlorophthalimide as a white crystalline solid.[8]

Caption: Synthetic workflow for 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione.

Mechanism of Action and Pharmacological Relevance: A Landscape of Potential

While direct biological studies on 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione are not extensively documented, the broader class of phthalimides and their halogenated derivatives exhibit a wide array of pharmacological activities. This suggests a promising, albeit currently unexplored, therapeutic potential for the title compound.

Glycosidase Inhibition

The tetrachlorophthalimide scaffold has been identified as a crucial element for potent glycosidase inhibition.[9] Glycosidases are a class of enzymes involved in numerous physiological and pathological processes, including diabetes, viral infections, and lysosomal storage disorders.[9] The electron-withdrawing nature of the chlorine atoms on the phthalimide ring is believed to enhance the interaction with the active site of these enzymes. While N-methyl substitution's specific impact requires further investigation, it is plausible that 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione could exhibit inhibitory activity against various glycosidases.

Antimicrobial and Antifungal Activities

Phthalimide derivatives are known to possess significant antimicrobial and antifungal properties.[10][11][12] The mechanism of action is often attributed to their ability to intercalate with microbial DNA or inhibit essential enzymes. The halogenation of the isoindole-1,3 (2H) dione moiety has been shown to increase antimicrobial activity.[13] Therefore, N-methyltetrachlorophthalimide represents a strong candidate for antimicrobial drug discovery efforts.

Anticancer and Other Biological Activities

The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[12] Halogenated isoindoles, in particular, have shown promise in inhibiting cancer cell proliferation.[14] The tetrachlorinated nature of the target compound could enhance its lipophilicity, potentially leading to improved cell permeability and anticancer efficacy.

Caption: Potential pharmacological activities of the core molecule.

Applications in Drug Development and Future Directions

The primary application of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione in drug development currently lies in its role as a versatile synthetic intermediate. Its electron-deficient nature makes it an excellent starting material for the synthesis of more complex, biologically active molecules.

Future research should focus on the direct biological evaluation of this compound. Screening against a panel of glycosidases, various microbial strains, and cancer cell lines would provide valuable insights into its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the N-methyl group, could lead to the development of more potent and selective drug candidates. The unique electronic properties of the tetrachlorinated ring also warrant further exploration in the context of developing novel covalent inhibitors or probes for chemical biology.

Conclusion

4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione is a readily accessible compound with a rich chemical profile. Its straightforward synthesis and the known biological activities of its parent scaffolds make it a molecule of considerable interest for further investigation. This guide has provided a foundational understanding of its synthesis, properties, and potential applications. It is our hope that this will stimulate further research into this intriguing molecule, ultimately unlocking its full potential in the fields of organic chemistry and drug discovery.

References

-

Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). PMC. [Link]

- Process for making cyclic imides. (2000).

-

Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor–Acceptor Complex Photoactivation. (n.d.). ResearchGate. [Link]

-

Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor–Acceptor Complex Photoactivation. (2022). Journal of the American Chemical Society. [Link]

-

Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. (n.d.). ResearchGate. [Link]

-

Template for Electronic Submission to ACS Journals. (n.d.). RECERCAT. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- - Substance Details. (n.d.). EPA. [Link]

-

Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. (n.d.). Scholars Research Library. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. [Link]

-

(PDF) Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). ResearchGate. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- - Substance Details. (n.d.). EPA. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (2018). SIELC Technologies. [Link]

-

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). LookChem. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

Sources

- 1. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | C9H3Cl4NO2 | CID 84615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | SIELC Technologies [sielc.com]

- 3. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-|lookchem [lookchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. recercat.cat [recercat.cat]

- 8. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]

- 9. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Buy 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- | 67846-02-0 [smolecule.com]

An In-depth Technical Guide to the Synthesis and Potential Applications of N-Substituted Tetrachlorophthalimides

This guide provides a comprehensive overview of the synthesis and potential therapeutic applications of N-substituted tetrachlorophthalimides, a class of compounds with significant interest in the field of medicinal chemistry. While the specific discovery and an extensive history of N-Methyltetrachlorophthalimide are not extensively documented in readily available literature, this document will focus on the well-established synthetic routes and biological activities of the broader class of N-substituted 3,4,5,6-tetrachlorophthalimides, providing researchers and drug development professionals with a robust technical foundation.

Introduction: The Significance of the Tetrachlorophthalimide Moiety

The 3,4,5,6-tetrachlorophthalimide core is a crucial pharmacophore in the development of potent enzyme inhibitors. Specifically, N-substituted derivatives of this scaffold have demonstrated significant inhibitory activity against α-glucosidase.[1][2] This enzyme plays a critical role in carbohydrate digestion and the biosynthesis of N-linked oligosaccharides on envelope glycoproteins.[1][2] Inhibition of α-glucosidase can retard the absorption of dietary carbohydrates, making it a valuable therapeutic strategy for managing conditions such as diabetes, certain forms of hyperlipoproteinemia, and obesity.[1] Furthermore, the tetrachlorophthalimide system is recognized as a valuable amine-protecting group that can be cleaved under neutral or mild conditions.[1]

Structural studies have revealed that the nature of the substituent at the nitrogen atom of the tetrachlorophthalimide ring is a critical determinant of its biological activity, with hydrophobic groups often enhancing inhibitory potency.[1] This has spurred the development of various synthetic methodologies to introduce diverse substituents at this position, including the N-methyl group.

Synthetic Methodologies for N-Substituted Tetrachlorophthalimides

A robust and versatile method for the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides involves the use of a trichloroacetimidate intermediate.[1][2] This approach allows for the efficient formation of a carbon-carbon bond, enabling the introduction of a wide range of substituents onto the phthalimide nitrogen.

Rationale Behind the Trichloroacetimidate Method

The trichloroacetimidate method is widely recognized for its utility in activating hydroxyl groups for subsequent nucleophilic substitution.[1][2] In the context of N-substituted tetrachlorophthalimide synthesis, N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide is first converted to the corresponding trichloroacetimidate. This intermediate is highly reactive and readily undergoes reaction with various carbon nucleophiles in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the desired N-substituted product.[1][2] This method offers high yields and proceeds under mild reaction conditions.

General Synthetic Scheme

The overall synthetic pathway can be summarized as follows:

Sources

spectroscopic data of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of synthesized compounds is a cornerstone of progress. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, commonly known as N-Methyltetrachlorophthalimide, is a halogenated aromatic imide with potential applications as a synthetic intermediate.[1][2] Its molecular formula is C₉H₃Cl₄NO₂, with a molecular weight of approximately 298.9 g/mol . The high degree of chlorination and the presence of the N-methylated imide functionality create a unique spectroscopic signature.

This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize N-Methyltetrachlorophthalimide, framed from the perspective of experimental design and data interpretation. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structural confirmation, essential for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount before delving into its spectroscopic data. The molecule consists of a tetrachlorinated benzene ring fused to a five-membered imide ring, which is N-substituted with a methyl group. The symmetry of the aromatic portion and the distinct chemical environments of the functional groups are key to interpreting the resulting spectra.

Caption: Molecular structure of N-Methyltetrachlorophthalimide.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The "Why" Behind the Technique Infrared spectroscopy is the ideal first-pass analytical technique for this molecule. It provides rapid, non-destructive confirmation of key functional groups by measuring the vibrational frequencies of chemical bonds.[3][4] For N-Methyltetrachlorophthalimide, we are specifically looking for the characteristic absorptions of the cyclic imide C=O bonds, the C-N bond, the C-H bonds of the methyl group, and the C-Cl bonds on the aromatic ring. The presence and position of these bands provide immediate evidence of a successful synthesis.

Experimental Protocol: A Self-Validating Workflow

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is utilized. ATR is chosen for its minimal sample preparation and high reproducibility.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrumental interferences, ensuring the final spectrum is solely from the sample.

-

Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1]

-

Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Data Presentation & Interpretation The IR spectrum provides a distinct "fingerprint" of the molecule. The most informative areas are the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹).[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |

| ~2950-3000 | C-H Stretch | -CH₃ (Methyl) | Confirms the presence of the N-methyl group. Typically a weak to medium absorption. |

| ~1775-1795 | C=O Asymmetric Stretch | Imide | The higher frequency carbonyl stretch is characteristic of cyclic imides due to ring strain and electronic effects. |

| ~1710-1730 | C=O Symmetric Stretch | Imide | The coupled symmetric vibration of the two carbonyl groups appears at a lower frequency. The presence of two distinct C=O bands is a hallmark of the imide group.[5] |

| ~1350-1380 | C-N Stretch | Imide Ring | Corresponds to the stretching of the bond between the carbonyl carbons and the nitrogen atom. |

| ~1000-1100 | C-Cl Stretch | Aryl-Cl | Strong absorptions in this region are indicative of the carbon-chlorine bonds on the aromatic ring. |

The absence of broad absorptions around 3200-3400 cm⁻¹ validates the N-substitution, as it confirms the lack of an N-H bond present in the parent tetrachlorophthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: The "Why" Behind the Technique While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For this specific molecule, ¹H NMR is expected to be very simple but highly diagnostic, while ¹³C NMR will resolve each unique carbon environment, providing definitive proof of the complete molecular skeleton.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: A Self-Validating Workflow

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.[1]

-

Acquisition: Standard pulse sequences are used to obtain the ¹H spectrum. Key parameters include acquisition time, relaxation delay, and number of scans.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Data Presentation & Interpretation The high symmetry of the molecule leads to a remarkably simple ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~3.1-3.3 | Singlet (s) | 3H | N-CH₃ | The protons of the methyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom and the two carbonyl groups. |

The observation of a single peak integrating to three protons is powerful evidence for the N-methyl group and the absence of any other protons, such as on the aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Protocol: A Self-Validating Workflow The protocol is similar to ¹H NMR, but requires a carbon-observe pulse program. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Data Presentation & Interpretation The ¹³C NMR spectrum reveals the four distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~160-165 | C=O | The carbonyl carbons of the imide are highly deshielded due to the attached electronegative oxygen and nitrogen atoms, placing them furthest downfield. |

| ~135-140 | C-Cl | The four aromatic carbons bonded to chlorine are equivalent due to symmetry. Their chemical shift is influenced by the electron-withdrawing chlorine atoms. |

| ~125-130 | C-N | The two aromatic carbons bonded to the imide nitrogen are also equivalent. These are quaternary carbons within the aromatic system. |

| ~25-30 | N-CH₃ | The methyl carbon is the most shielded (upfield) carbon in the molecule, consistent with an sp³ hybridized carbon attached to nitrogen. |